5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c13-11-6-7-12(18-11)19(15,16)14-8-9-17-10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWVQGEWTYBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene ring with chlorosulfonic acid, followed by the addition of an amine.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached through a nucleophilic substitution reaction, where the phenoxyethyl halide reacts with the sulfonamide-substituted thiophene.
Chlorination: The final step involves the chlorination of the thiophene ring using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₂H₁₁ClN₂O₃S₂.
Key Observations:
- Chlorine vs.
- Side Chain Complexity: Bulky side chains (e.g., morpholino-thiazolo-pyridine in 19c) improve target specificity but may reduce solubility. Simpler chains like phenoxyethyl (hypothetical compound) balance solubility and receptor engagement .
- Solid vs. Liquid Forms: Propargyl derivatives (9b) are liquids, whereas phenoxyethyl-linked compounds (5a) are solids, impacting formulation strategies .
Anticancer Activity
- Compound 11b: A triazole-phenoxybenzyl derivative showed antiproliferative activity (IC₅₀ < 10 µM) against breast cancer cells, attributed to sulfonamide-mediated apoptosis induction .
- Quinazoline Derivatives : Compound 33 (Ki < 1 nM for PknB) demonstrated dual kinase inhibition, highlighting the role of cyclopropyl-pyrazole substituents in enhancing selectivity .
Receptor Modulation
Antimicrobial and Kinase Inhibition
- Morpholino Derivatives: Compound 19c inhibited phosphoinositides with IC₅₀ values in the nanomolar range, likely due to the morpholino group’s hydrogen-bonding capacity .
Biological Activity
5-Chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its thiophene ring structure, which is known to contribute to various pharmacological effects. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14ClN1O3S1
- Molecular Weight : 303.77 g/mol
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamides against Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. The results demonstrated that compounds with similar structures showed varying degrees of activity against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus .
Table 1: Antimicrobial Activity of Sulfonamides
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Other Targets |
|---|---|---|---|
| This compound | Moderate | Low | Mycobacterium tuberculosis |
| 5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl] | High | Moderate | Mycobacterium avium |
The mechanism of action for sulfonamides generally involves the inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. The presence of the thiophene ring and sulfonamide group enhances the binding affinity to this enzyme, leading to bacteriostatic effects .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides can be significantly influenced by modifications to their chemical structure. Studies have shown that substituents on the thiophene ring and the phenoxyethyl group can enhance or diminish antimicrobial activity.
Table 2: Structure-Activity Relationships
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increased potency against specific bacteria |
| Alkyl substitutions on thiophene | Altered binding affinity |
| Variations in phenoxy group | Changes in solubility and permeability |
Case Studies
- In Vitro Evaluation : A series of synthesized derivatives were tested for their antibacterial efficacy against various pathogens. The study found that modifications to the phenyl ring led to compounds with improved activity profiles against resistant strains .
- X-ray Crystallography : Structural analysis through X-ray crystallography revealed insights into how these compounds interact with target enzymes at the molecular level, providing a basis for further optimization in drug design .
Q & A
Q. What are the established synthetic routes for 5-chloro-N-(2-phenoxyethyl)thiophene-2-sulfonamide?
A common method involves reacting the N,N-dichloroamide derivative of 5-chloro-2-thienylsulfonic acid with trichloroethylene, yielding trichloroethylamides of 5-chloro-2-thienylsulfonic acid. Alternative routes include functionalizing thiophene sulfonamide precursors with phenoxyethyl groups via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields, and intermediates should be purified via column chromatography .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For sulfonamide derivatives, key parameters include bond angles (e.g., S–N–C), dihedral angles between aromatic rings, and hydrogen-bonding patterns. For example, in related sulfonamides, the thiophene ring and sulfonamide group exhibit near-planar geometry, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Complementary techniques like NMR (¹H/¹³C) and FT-IR confirm functional groups and substitution patterns.
Q. What initial biological activities have been reported for thiophene sulfonamide derivatives?
Sulfonamide derivatives are investigated for antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For example, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide shows herbicidal and anti-malarial potential, likely due to sulfonamide-mediated inhibition of folate biosynthesis pathways. Biological screening should prioritize assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization requires systematic variation of parameters:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution in thiophene derivatives .
- Temperature : Lower temperatures (0–5°C) reduce side reactions during sulfonamide formation.
- Workup : Quench reactions with ice-cold water to precipitate products and minimize hydrolysis.
For scale-up, differential scanning calorimetry (DSC) can assess thermal stability of intermediates to avoid exothermic decomposition .
Q. How can stability issues during storage or handling be mitigated?
Decomposition risks arise from moisture sensitivity and thermal instability. Store the compound in anhydrous solvents (e.g., THF) under inert gas. DSC data for related sulfonium salts show decomposition onset at 120–140°C, suggesting storage below 0°C for long-term stability. Avoid exposure to strong oxidizers (e.g., H₂O₂) to prevent sulfonyl group oxidation .
Q. How should contradictory data in synthesis or bioactivity be analyzed?
Contradictions often stem from:
- Reagent purity : Trace impurities (e.g., residual morpholine) in intermediates alter reaction pathways .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution over elimination.
Validate results via controlled reproducibility studies and computational modeling (e.g., DFT for reaction mechanism validation) .
Q. What pharmacological mechanisms are hypothesized for this compound?
Sulfonamides typically act via enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) or receptor antagonism. For thiophene derivatives, the electron-deficient sulfur atom may enhance binding to metalloenzyme active sites. Molecular docking studies with homology models of target proteins (e.g., bacterial DHFR) can prioritize in vitro assays .
Q. How can computational tools enhance experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
